(3,3-Dimethylcyclobutyl)methanethiol
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Overview
Description
(3,3-Dimethylcyclobutyl)methanethiol is an organic compound with the molecular formula C7H14S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is characterized by a cyclobutane ring with two methyl groups at the 3-position and a methanethiol group attached to the ring. Thiols are known for their strong, often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclobutyl)methanethiol can be achieved through several methods. One common approach involves the reaction of (3,3-Dimethylcyclobutyl)methanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and purification techniques can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylcyclobutyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiol derivatives depending on the reagents used.
Scientific Research Applications
(3,3-Dimethylcyclobutyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Medicine: Research on thiol compounds often explores their potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of (3,3-Dimethylcyclobutyl)methanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group is nucleophilic, meaning it can donate electrons to form bonds with electrophilic (electron-deficient) species. This property allows the compound to react with a wide range of molecules, making it useful in both synthetic and biological contexts .
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethylcyclobutyl)methanol: Similar structure but contains a hydroxyl (–OH) group instead of a thiol group.
Cyclobutanemethanethiol: Lacks the two methyl groups at the 3-position.
(3,3-Dimethylcyclobutyl)methane: Contains a methyl group instead of a thiol group.
Uniqueness
(3,3-Dimethylcyclobutyl)methanethiol is unique due to its specific combination of a cyclobutane ring, two methyl groups, and a thiol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Biological Activity
(3,3-Dimethylcyclobutyl)methanethiol is an organosulfur compound characterized by its unique cyclobutane structure, which includes two methyl groups at the 3-position and a thiol (-SH) functional group. Its chemical formula is C₈H₁₆S, indicating the presence of eight carbon atoms, sixteen hydrogen atoms, and one sulfur atom. This compound is gaining attention due to its potential biological activities, particularly in antioxidant properties and interactions with biological molecules.
The presence of the thiol group in this compound contributes to its reactivity and potential biological activity. Thiols are known to interact with various biological molecules, influencing cellular processes such as apoptosis and oxidative stress response pathways. They also play a role in cellular signaling and may protect cells from oxidative damage by scavenging free radicals.
Antioxidant Properties
Research indicates that compounds containing thiol groups exhibit antioxidant properties. They can neutralize free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
Metabolic Pathways
A study on methanethiol metabolism indicates that thiols can be formed from methionine through transamination pathways in human hepatocytes. This suggests that similar metabolic processes may occur with this compound, potentially influencing its biological activity .
Structural Comparisons
A comparative analysis of thiols reveals that this compound's unique cyclobutane structure may impart distinct chemical properties not found in simpler or linear thiols. This uniqueness could lead to different biological activities compared to other thiols like methyl mercaptan and ethyl mercaptan.
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl Mercaptan | Simple thiol | Smallest thiol; pungent odor; used as an odorant |
Ethyl Mercaptan | Simple thiol | Longer carbon chain than methyl mercaptan |
Dimethyl Sulfide | Thioether | Used in natural gas; less reactive than thiols |
Propanethiol | Straight-chain thiol | Similar reactivity but longer carbon chain |
1-Butanethiol | Straight-chain thiol | Commonly used in flavoring; longer carbon chain |
This compound | Cyclobutane-based thiol | Unique cyclobutane structure; potential for novel biological activities |
Future Directions
The current understanding of this compound's biological activity is limited but promising. Future studies should focus on:
- In vitro and in vivo studies to assess its antioxidant capacity and potential protective effects against oxidative stress.
- Investigating its interactions with specific proteins and enzymes to elucidate its role in metabolic pathways.
- Exploring therapeutic applications , particularly in pharmacology and toxicology.
Properties
Molecular Formula |
C7H14S |
---|---|
Molecular Weight |
130.25 g/mol |
IUPAC Name |
(3,3-dimethylcyclobutyl)methanethiol |
InChI |
InChI=1S/C7H14S/c1-7(2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
OCGPWNMUIIAYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)CS)C |
Origin of Product |
United States |
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